L-Valine-15N

Overview

Description

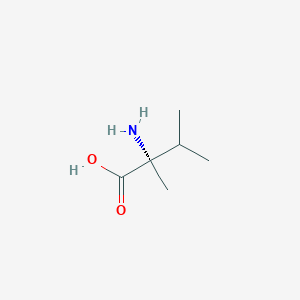

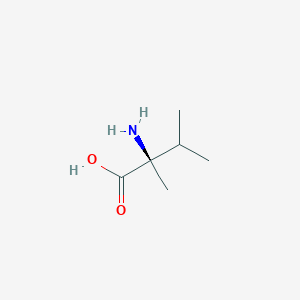

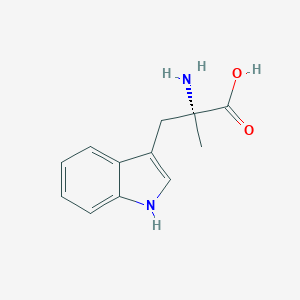

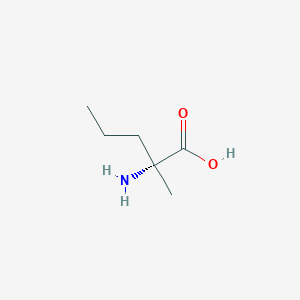

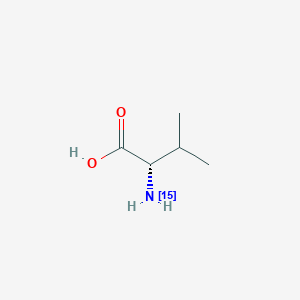

L-Valine-15N is an isotopically labeled amino acid, where the nitrogen atom in the amino group is replaced by the nitrogen-15 isotope. This compound is a derivative of L-valine, an essential amino acid that plays a crucial role in protein synthesis and various metabolic processes. The isotopic labeling with nitrogen-15 makes this compound particularly useful in scientific research, especially in studies involving nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Mechanism of Action

Target of Action

L-Valine-15N is a labeled form of L-Valine, an essential amino acid that plays a crucial role in protein synthesis . It is primarily targeted towards biological macromolecules, where it is used in NMR-based research studies designed to probe structure, dynamics, and binding .

Biochemical Pathways

L-Valine is a part of the branched-chain amino acids (BCAAs) biosynthesis pathway . It is involved in various metabolic processes, and its imbalance can affect the production efficiency in microbial fermentation processes

Result of Action

L-Valine is known to improve the lactation function of breeding animals and is considered one of the limiting amino acids in animal feed for poultry and pigs . It can also enhance the phagocytosis of macrophages to drug-resistant pathogens and serves as a chemical building block for anti-viral drugs and antibiotics

Action Environment

It is known that the production efficiency of l-valine can be affected by metabolic imbalances in recombinant strains , suggesting that the action of this compound could also be influenced by similar factors.

Biochemical Analysis

Biochemical Properties

In biochemical reactions, L-Valine-15N interacts with various enzymes, proteins, and other biomolecules. Its primary role is in protein synthesis, where it is incorporated into polypeptide chains during translation .

Cellular Effects

This compound influences cell function by participating in various cellular processes. It is involved in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can affect metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valine-15N typically involves the incorporation of nitrogen-15 into the amino group of L-valine. One common method is the reductive amination of a keto acid precursor with nitrogen-15 labeled ammonia or an amine. The reaction conditions often include the use of reducing agents such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound can be achieved through microbial fermentation using genetically engineered strains of bacteria such as Escherichia coli or Corynebacterium glutamicum. These microorganisms are cultured in a medium containing nitrogen-15 labeled ammonium salts or other nitrogen-15 sources. The fermentation process is optimized to maximize the yield of this compound, which is then purified through various chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

L-Valine-15N undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding keto acids or aldehydes.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the amino group or the carboxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

Oxidation: Produces keto acids or aldehydes.

Reduction: Yields amines or alcohols.

Substitution: Forms various substituted derivatives depending on the reagent used.

Scientific Research Applications

L-Valine-15N has a wide range of applications in scientific research:

Chemistry: Used in NMR spectroscopy to study molecular structures and dynamics. The nitrogen-15 isotope provides a distinct signal that helps in elucidating the structure of complex molecules.

Biology: Employed in metabolic labeling experiments to trace the incorporation of valine into proteins and other biomolecules.

Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of valine-containing drugs.

Industry: Applied in the production of labeled peptides and proteins for use in various industrial processes, including the development of biopharmaceuticals.

Comparison with Similar Compounds

L-Valine-15N can be compared with other isotopically labeled amino acids, such as:

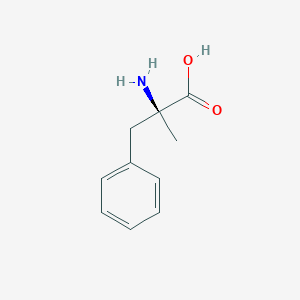

L-Leucine-15N: Another branched-chain amino acid labeled with nitrogen-15, used in similar applications.

L-Isoleucine-15N: Also a branched-chain amino acid with nitrogen-15 labeling, used for metabolic studies.

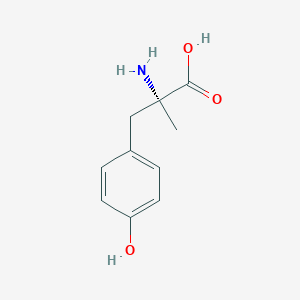

L-Serine-15N: A non-branched-chain amino acid labeled with nitrogen-15, used in studies of serine metabolism and protein synthesis.

Uniqueness

The uniqueness of this compound lies in its specific labeling with nitrogen-15, which provides a distinct signal in NMR spectroscopy and mass spectrometry. This makes it particularly valuable for studies involving protein structure, dynamics, and metabolism.

Properties

IUPAC Name |

(2S)-2-(15N)azanyl-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m0/s1/i6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZSNJWFQEVHDMF-JGTYJTGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80514731 | |

| Record name | L-(~15~N)Valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59935-29-4 | |

| Record name | L-(~15~N)Valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does L-Valine-15N help researchers understand the formation of valinomycin?

A: The study utilized this compound, a stable isotope-labeled form of the amino acid L-valine, to trace its incorporation into the valinomycin molecule. The researchers discovered that this compound was integrated into both the D- and L-valyl portions of valinomycin to a comparable degree []. This finding suggests that L-valine serves as a precursor to both D- and L-valine units within the valinomycin structure. This insight sheds light on the metabolic pathways involved in valinomycin biosynthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.